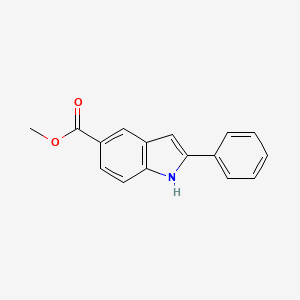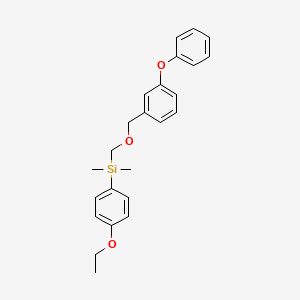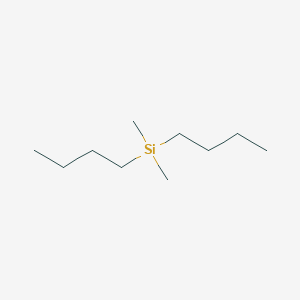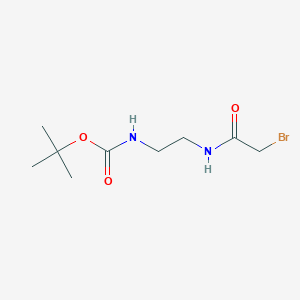
Methyl 2-phenyl-1H-indole-5-carboxylate
Descripción general
Descripción
“Methyl indole-5-carboxylate” (also known as “Methyl 1H-indole-5-carboxylate”) is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a substrate for indigoid generation .
Synthesis Analysis
“Methyl indole-5-carboxylate” can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .
Molecular Structure Analysis
The empirical formula of “Methyl indole-5-carboxylate” is C10H9NO2 . Its molecular weight is 175.18 .
Chemical Reactions Analysis
“Methyl indole-5-carboxylate” may be used as a reactant in several processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .
Physical And Chemical Properties Analysis
“Methyl indole-5-carboxylate” is a crystalline compound with a melting point of 126-128 °C (lit.) .
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
Methyl 2-phenyl-1H-indole-5-carboxylate is used in the synthesis of various novel derivatives, which are essential in conformational studies of peptides and peptoids. For instance, researchers synthesized unique tryptophan analogs like methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, designed for peptide/peptoid conformation elucidation studies (Horwell et al., 1994).
Methodological Advances in Synthesis
Innovative methods have been developed for synthesizing 1-methyl-1H-indole-3-carboxylates, demonstrating the versatility of methyl 2-phenyl-1H-indole-5-carboxylate derivatives in chemical synthesis. A significant advancement includes the synthesis of 1-methyl-1H-indole-3-carboxylate from N,N-dimethylaniline with bromoacetates using Cu(II) as a catalyst, showcasing the efficiency of this approach (Akbari & Faryabi, 2023).
Structural and Theoretical Investigations
Research into derivatives of methyl 2-phenyl-1H-indole-5-carboxylate also focuses on combined experimental and theoretical studies. For instance, the derivative 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (C11H10N2O2) underwent extensive characterization, including NMR and X-ray diffraction techniques, to understand its structural and electronic properties (Viveka et al., 2016).
Application in Medicinal Chemistry
Some methyl 2-phenyl-1H-indole-5-carboxylate derivatives have shown potential in medicinal chemistry. For example, a series of 3-methyl-2-phenyl-1H-indoles demonstrated antiproliferative activity on human tumor cell lines, indicating their potential as scaffolds for developing antitumor agents (Zidar et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-phenyl-1H-indole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)12-7-8-14-13(9-12)10-15(17-14)11-5-3-2-4-6-11/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCCAIGGRLMANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467745 | |
| Record name | Methyl 2-phenyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenyl-1H-indole-5-carboxylate | |
CAS RN |
190071-25-1 | |
| Record name | Methyl 2-phenyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)



![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)





